Welcome to the BenchChem Online Store!
molecular formula C12H14O2 B8340704 3-(4-Propan-2-yloxyphenyl)prop-2-enal

3-(4-Propan-2-yloxyphenyl)prop-2-enal

Cat. No. B8340704
M. Wt: 190.24 g/mol
InChI Key: ORJTYKKLVHYQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05965589

Procedure details

According to the same manner as that described in Reference Example 20, (E)-3-(4-isopropoxyphenyl)-2-propenol was oxidized with activated manganese dioxide to give 4-isopropoxycinnamaldehyde as an oil (yield: 89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8](/[CH:11]=[CH:12]/[CH2:13][OH:14])=[CH:7][CH:6]=1)([CH3:3])[CH3:2]>[O-2].[O-2].[Mn+4]>[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][CH:13]=[O:14])=[CH:7][CH:6]=1)([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=C1)/C=C/CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C=CC=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.